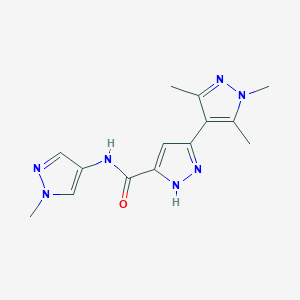![molecular formula C24H23N5OS B12163272 1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12163272.png)
1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of benzimidazole, thiazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions
-
Benzimidazole Synthesis:
Starting Materials: o-phenylenediamine and a carboxylic acid derivative.
Reaction Conditions: The reaction is usually carried out under acidic conditions with a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid.
-
Thiazole Ring Formation:
Starting Materials: A suitable thioamide and α-haloketone.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as potassium carbonate in a polar solvent like ethanol.
-
Pyrrole Ring Formation:
Starting Materials: An α,β-unsaturated carbonyl compound and an amine.
Reaction Conditions: The reaction is often performed under reflux conditions in a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
-
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole moieties.
Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
-
Reduction: Reduction reactions can occur at the imino group or the thiazole ring.
Reagents: Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Products: Reduction can yield amines or reduced thiazole derivatives.
-
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Reagents: Halogenating agents, nucleophiles like amines or thiols.
Products: Substitution can introduce various functional groups, enhancing the compound’s chemical diversity.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology:
Antimicrobial Activity: Due to the presence of benzimidazole and thiazole rings, the compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine:
Anticancer Agents: The compound has shown potential as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines through apoptosis induction.
Industry:
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes. The thiazole and pyrrole rings can interact with various enzymes, inhibiting their activity and leading to cellular dysfunction.
Molecular Targets and Pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, preventing proper DNA function.
Enzyme Inhibition: The compound can bind to the active sites of enzymes, blocking substrate access and inhibiting enzymatic activity.
Comparison with Similar Compounds
1H-Benzimidazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Widely studied for their antimicrobial and anti-inflammatory effects.
Pyrrole Compounds: Known for their roles in pharmaceuticals and materials science.
Uniqueness: 1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This structural complexity enhances its potential as a multifunctional therapeutic agent.
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C24H23N5OS |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C24H23N5OS/c1-14(2)21(23-26-16-10-6-7-11-17(16)27-23)29-12-19(30)20(22(29)25)24-28-18(13-31-24)15-8-4-3-5-9-15/h3-11,13-14,21,25,30H,12H2,1-2H3,(H,26,27) |
InChI Key |
PERTUKVDQKYVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B12163194.png)
![N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12163196.png)
![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B12163203.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxybenzyl)benzamide](/img/structure/B12163208.png)
![2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12163210.png)



![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163232.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12163240.png)
![tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12163251.png)
![3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12163259.png)
![4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine](/img/structure/B12163277.png)
![(4E)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163283.png)
